molecular formula C18H18N4O3S2 B2761666 2-(phenylamino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide CAS No. 1105218-52-7

2-(phenylamino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide

Cat. No.: B2761666
CAS No.: 1105218-52-7
M. Wt: 402.49
InChI Key: VXMVVVIXDFAFOS-UHFFFAOYSA-N
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Description

2-(phenylamino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18N4O3S2 and its molecular weight is 402.49. The purity is usually 95%.
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Biological Activity

2-(phenylamino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial contexts.

  • Molecular Formula : C18H18N4O3S2
  • Molecular Weight : 402.49 g/mol
  • Purity : Typically around 95%.

The biological activity of thiazole derivatives, including this compound, often involves interaction with various biological targets such as enzymes and receptors. The specific mechanism of action can vary depending on the substituents on the thiazole ring and their electronic properties. For instance, modifications at the para position of the phenyl moiety have been shown to significantly impact biological activity, particularly in antifungal and anticancer applications .

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole derivatives. In particular, compounds similar to this compound have been evaluated against several cancer cell lines:

  • Cell Lines Tested :
    • SKNMC (Neuroblastoma)
    • Hep-G2 (Human hepatocarcinoma)
    • MCF-7 (Breast cancer)

The synthesized derivatives demonstrated varying degrees of cytotoxicity, with IC50 values compared to doxorubicin, a standard chemotherapeutic agent. For instance, some derivatives showed promising results with IC50 values indicating effective inhibition of cancer cell proliferation .

Antifungal Activity

The compound has also been investigated for its antifungal properties. Studies have shown that certain thiazole derivatives exhibit significant activity against fungal pathogens such as Candida albicans and Candida parapsilosis. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 1.23 μg/mL, comparable to established antifungal agents like ketoconazole .

Table: Antifungal Activity Comparison

CompoundTarget OrganismMIC (μg/mL)Reference
2eCandida parapsilosis1.23
KetoconazoleCandida spp.Variable

Toxicological Studies

Toxicological assessments have indicated that thiazole derivatives can exhibit varying degrees of toxicity against non-target organisms. For example, studies conducted on Spodoptera littoralis revealed LC50 values indicating significant toxic effects from some sulfonamide-bearing thiazole compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the presence of electronegative substituents on the phenyl ring can enhance biological activity. For instance, compounds with fluorine or chlorine substitutions showed improved antifungal efficacy due to increased lipophilicity and better interaction with target enzymes like CYP51, which is crucial for ergosterol synthesis in fungi .

Properties

IUPAC Name

2-anilino-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c19-27(24,25)15-8-6-13(7-9-15)10-11-20-17(23)16-12-26-18(22-16)21-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,20,23)(H,21,22)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMVVVIXDFAFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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